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Introduction
(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small

molecule inhibitor of diacylglycerol kinase zeta (DGKζ). DGKζ is a critical negative regulator of

T-cell and Natural Killer (NK) cell activation, functioning as an intracellular immune checkpoint.

By inhibiting DGKζ, (S)-Veludacigib aims to enhance anti-tumor immunity. This technical guide

provides a comprehensive overview of the currently available pharmacokinetic and

pharmacodynamic data for (S)-Veludacigib, compiled from preclinical studies and preliminary

clinical trial findings.

Pharmacokinetics
Pharmacokinetic data for (S)-Veludacigib in humans is emerging from an ongoing Phase 1

clinical trial (NCT05614102).[1] While detailed quantitative data from this trial is not yet fully

published, preclinical studies in mice provide initial insights into the compound's profile.

Preclinical Pharmacokinetics in Mice
The following table summarizes the key pharmacokinetic parameters of Veludacigib (BAY

2965501) observed in mice.
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Parameter Value Species
Route of
Administration

Reference

Clearance 1.0 L/h/kg Mouse Intravenous [2]

Volume of

Distribution (Vd)
4.0 L/kg Mouse Intravenous [2]

Area Under the

Curve (AUC)
1.2 kg·h/L Mouse Intravenous [2]

Oral

Bioavailability
100% Mouse Oral [2]

Pharmacodynamics
The pharmacodynamic activity of (S)-Veludacigib is centered on its ability to enhance the

effector functions of key immune cells.

In Vitro Activity
Veludacigib has demonstrated potent and selective inhibition of DGKζ in enzymatic assays.

Assay IC50 (nM) Species Reference

DGKζ Inhibition 27 Human [2]

DGKζ Inhibition 35 Mouse [2]

Mechanism of Action
(S)-Veludacigib's mechanism of action is based on the inhibition of DGKζ, which leads to the

accumulation of diacylglycerol (DAG) at the immune synapse of T-cells and NK-cells. This

accumulation enhances downstream signaling pathways, resulting in increased activation,

proliferation, and effector functions of these immune cells.
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Figure 1: (S)-Veludacigib Mechanism of Action. By inhibiting DGKζ, (S)-Veludacigib prevents

the conversion of DAG to PA, leading to enhanced T-cell activation.

Preclinical and Clinical Evidence of Activity
T-Cell Activation: In peripheral blood mononuclear cells (PBMCs) from healthy donors

stimulated with anti-CD3, Veludacigib enhanced T-cell receptor-dependent activity, leading to

a significant increase in phosphorylated ERK (pERK) in both CD8+ and CD4+ T-cells.[2]

Tumor Cell Killing: Veludacigib treatment resulted in a dose-dependent enhancement of T-

cell-mediated killing of MART1-expressing human melanoma cells in vitro.[2]

NK-Cell Activation: The compound was also shown to activate human NK-cells, leading to

increased IFN-γ secretion and enhanced killing of HLA-deficient tumor cells.[2]

In Vivo Efficacy: In syngeneic mouse tumor models, including testicular teratoma (F9) and

hepatocellular carcinoma (Hepa 129), Veludacigib demonstrated dose- and T-cell-dependent

anti-tumor efficacy.[2]

Clinical Proof of Mechanism: Preliminary data from the ongoing Phase 1 trial

(NCT05614102) indicates that treatment with BAY 2965501 leads to a dose-dependent

increase in pERK in T-cells, confirming target engagement in patients.

Experimental Protocols
Detailed experimental protocols for the key assays are summarized below. It is important to

note that specific details such as cell numbers, reagent concentrations, and incubation times

may vary between individual experiments and are often not fully disclosed in publicly available

literature.

In Vitro DGKζ Inhibition Assay
A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of

(S)-Veludacigib against purified DGKζ enzyme.
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DGKζ Inhibition Assay Workflow

Prepare reaction mix:
- Purified DGKζ enzyme

- Substrate (DAG)
- ATP

Add varying concentrations of
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T-Cell Killing Assay Workflow

Measure Readouts
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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